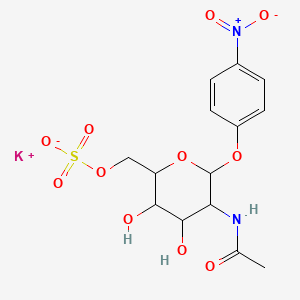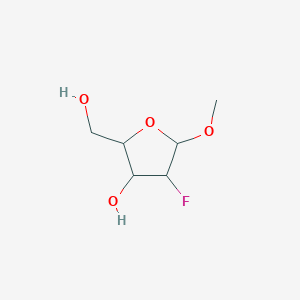
2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride is a chemical compound with the molecular formula C₁₂H₁₄Cl₂NbThis compound is notable for its unique structure, which includes a niobium center coordinated to two methylcyclopentadienyl ligands and two chloride ions .
Méthodes De Préparation
The synthesis of 2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride typically involves the reaction of niobium pentachloride with methylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
- Dissolving niobium pentachloride in an appropriate solvent.
- Adding methylcyclopentadiene to the solution.
- Introducing a reducing agent to facilitate the formation of the niobium(2+) complex.
- Isolating the product through filtration and recrystallization .
Analyse Des Réactions Chimiques
2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of niobium.
Reduction: It can be reduced to form lower oxidation states or different niobium complexes.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Common reagents and conditions used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride exerts its effects involves the coordination of the niobium center to various substrates. The niobium center can facilitate electron transfer, activate small molecules, and stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methylcyclopenta-1,3-diene;niobium(2+);dichloride include other niobium cyclopentadienyl complexes such as:
- Niobium, dichlorobis(cyclopentadienyl)
- Niobium, dichlorobis(ethylcyclopentadienyl)
- Niobium, dichlorobis(isopropylcyclopentadienyl)
What sets this compound apart is the presence of the methyl group on the cyclopentadienyl ligand, which can influence its reactivity and stability .
Propriétés
Formule moléculaire |
C12H14Cl2Nb-2 |
|---|---|
Poids moléculaire |
322.05 g/mol |
Nom IUPAC |
2-methylcyclopenta-1,3-diene;niobium(2+);dichloride |
InChI |
InChI=1S/2C6H7.2ClH.Nb/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
Clé InChI |
RGOKJLFJGBJMAF-UHFFFAOYSA-L |
SMILES canonique |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Nb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[[[[5-(6-Amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B12093167.png)



![8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B12093193.png)


![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoicAcidHydrazide](/img/structure/B12093210.png)

